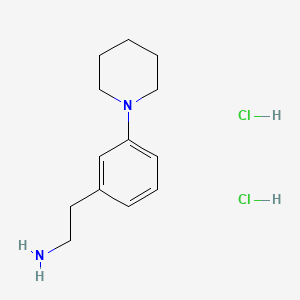
Phenethylamine, 3-piperidino-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenethylamine, 3-piperidino-, dihydrochloride is a chemical compound that belongs to the class of phenethylamines. Phenethylamines are organic compounds that contain a phenyl ring and an ethylamine chain. This particular compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The dihydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, 3-piperidino-, dihydrochloride typically involves the reaction of phenethylamine with piperidine under specific conditions. One common method is the reductive amination of phenylacetaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide. This method is efficient and can be scaled up to produce large quantities of the compound .
化学反応の分析
Types of Reactions
Phenethylamine, 3-piperidino-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetone, while reduction could produce N-methylphenethylamine.
科学的研究の応用
Phenethylamine, 3-piperidino-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential role in modulating brain function.
Medicine: It is investigated for its potential therapeutic effects, including its use as a central nervous system stimulant.
Industry: The compound is used in the production of certain polymers and as an intermediate in chemical manufacturing
作用機序
The mechanism of action of phenethylamine, 3-piperidino-, dihydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a central nervous system stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2). This leads to increased levels of monoamines such as dopamine, norepinephrine, and serotonin in the synaptic cleft, enhancing neurotransmission .
類似化合物との比較
Similar Compounds
Phenethylamine: A natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant.
N-methylphenethylamine: A derivative of phenethylamine with similar stimulant properties.
Amphetamine: A potent central nervous system stimulant that shares structural similarities with phenethylamine.
Uniqueness
Phenethylamine, 3-piperidino-, dihydrochloride is unique due to the presence of the piperidine ring, which imparts distinct pharmacological properties. This structural feature differentiates it from other phenethylamines and contributes to its specific interactions with neurotransmitter systems .
特性
CAS番号 |
38589-12-7 |
|---|---|
分子式 |
C13H22Cl2N2 |
分子量 |
277.23 g/mol |
IUPAC名 |
2-(3-piperidin-1-ylphenyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c14-8-7-12-5-4-6-13(11-12)15-9-2-1-3-10-15;;/h4-6,11H,1-3,7-10,14H2;2*1H |
InChIキー |
WLNWHHUYVRYZPW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=CC=CC(=C2)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


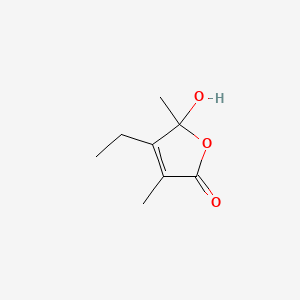


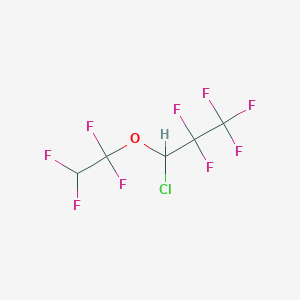
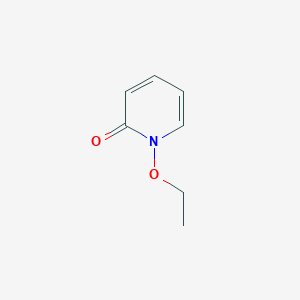
![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)
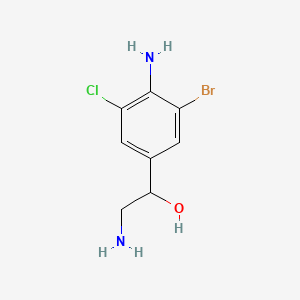

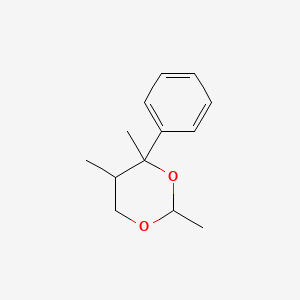

![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)


![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
